molecular formula C9H10ClNO B1457759 4-Chloro-2-cyclopropoxyaniline CAS No. 1243352-76-2

4-Chloro-2-cyclopropoxyaniline

Cat. No.: B1457759
CAS No.: 1243352-76-2
M. Wt: 183.63 g/mol
InChI Key: BKWMAFBNEUWGJD-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxyaniline is an organic compound with the molecular formula C9H10ClNO It is a derivative of aniline, where the amino group is substituted with a chloro group at the 4-position and a cyclopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxyaniline typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-chloroaniline.

    Cyclopropanation: The 4-chloroaniline undergoes a cyclopropanation reaction to introduce the cyclopropoxy group at the 2-position. This can be achieved using cyclopropyl bromide in the presence of a base such as sodium hydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-cyclopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of a cyclopropoxy group.

    4-Chloro-2-methoxyaniline: Similar but with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-2-ethoxyaniline: Similar but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

4-Chloro-2-cyclopropoxyaniline is unique due to the presence of the cyclopropoxy group, which imparts different chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-chloro-2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMAFBNEUWGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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